molecular formula C9H10FNO B2982621 6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol CAS No. 1513216-64-2

6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No. B2982621
CAS RN: 1513216-64-2
M. Wt: 167.183
InChI Key: HEAXOMLGSZRWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol” is a chemical compound with the molecular formula C9H10FNO. It has a molecular weight of 167.18 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol” is 1S/C9H10FNO/c10-7-1-2-9-6 (3-7)4-8 (12)5-11-9/h1-3,8,11-12H,4-5H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Organic Fluorine as a Crystal Engineering Tool

Organic fluorine plays a significant role in crystal engineering, demonstrated by studies on fluoro-substituted isoquinolines. The incorporation of fluorine atoms in such compounds influences their crystal packing features, leading to the generation of molecular motifs through various intermolecular interactions involving fluorine. This application is crucial for understanding the packing features associated with organic fluorine in the design of materials and drugs (Choudhury & Row, 2006).

Synthesis and Resolution Processes

The resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a compound structurally similar to "6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol," has been extensively studied. These processes are crucial for the production of enantiomerically pure compounds, which have applications in pharmaceutical synthesis. The unusual phenomena observed during the resolution process offer insights into thermodynamic-kinetic control, which is vital for developing efficient resolution methods (Bálint, Egri, Kiss, Gajáry, Juvancz, & Fogassy, 2002).

Fluorescence Studies for Biological Applications

Fluorophores derived from quinoline structures, including those related to "6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol," have been explored for their fluorescence properties. These studies are essential for developing novel fluorophores for labeling nucleosides and oligodeoxyribonucleotides, which have applications in biological imaging and molecular biology research (Singh & Singh, 2007).

Pharmaceutical Applications and Radiopharmaceuticals

Fluorinated quinoline derivatives have been investigated for their potential as antitumor agents and in the development of radiopharmaceuticals for PET imaging of neurofibrillary tangles, a hallmark of Alzheimer's disease. These applications highlight the importance of fluorine-substituted quinolines in drug development and diagnostic imaging (Chou, Tsai, Hsu, Wang, Way, Huang, Lin, Qian, Dong, Lee, Huang, & Kuo, 2010); (Collier, Yokell, Livni, Rice, Celen, Serdons, Neelamegam, Bormans, Harris, Walji, Hostetler, Bennacef, & Vasdev, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-3,8,11-12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAXOMLGSZRWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,2,3,4-tetrahydroquinolin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.